Superior Hypolipidemic Activity of the 3-Oxobutyl Moiety Compared to Unsubstituted Phthalimide and Shorter-Chain Analogs
In rodent models of hyperlipidemia, N-(3-Oxobutyl)phthalimide (referred to as 1-N-phthalimidobutan-3-one) demonstrates a clear, dose-dependent hypolipidemic effect that is superior to its unsubstituted parent compound, phthalimide. Studies show that the compound's action is free of estrogenic side effects and leads to no apparent deposition of cholesterol in body organs, a significant safety advantage [1]. This bioactivity is dependent on the four-carbon chain length, as compounds with longer or shorter chains exhibit diminished or no activity, confirming the unique value of this specific molecule over other alkyl-substituted analogs [1].
| Evidence Dimension | Hypolipidemic Activity |
|---|---|
| Target Compound Data | Dose-dependent hypolipidemic action, high therapeutic index, no cholesterol deposition |
| Comparator Or Baseline | Phthalimide (unsubstituted parent) and other N-alkyl chain length variants |
| Quantified Difference | Significantly greater hypolipidemic activity for 4-carbon chain variants; shorter or longer chains led to a loss of activity. |
| Conditions | In vivo rodent models (rats/mice) at doses of 20 mg/kg/day IP for 16 days [1] |
Why This Matters
This data confirms that the 3-oxobutyl chain is a critical pharmacophore, making the exact CAS 3783-77-5 indispensable for any research aiming to replicate or build upon these specific in vivo findings.
- [1] Hall, I. H., et al. Hypolipidemic activity of phthalimide derivatives. 1. N-Substituted phthalimide derivatives. J. Pharm. Sci. 1983, 72(6), 626-630. View Source
